![molecular formula C16H17N5O2S B2633633 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide CAS No. 768287-00-9](/img/structure/B2633633.png)
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl)-N-acetamide . It is a potential biologically active substance that has been studied for its anti-exudative activity .
Synthesis Analysis
The synthesis of this compound involves the alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in ethanol in an alkaline medium . After crystallization, white or light yellow crystalline substances with clear melting temperatures are obtained .Chemical Reactions Analysis
The main chemical reaction involved in the synthesis of this compound is alkylation . Alkylation is a process by which an alkyl group is transferred from one molecule to another. In this case, the alkyl group is transferred from N-aryl-substituted α-chloroacetamides to 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione .Physical And Chemical Properties Analysis
The compound, after synthesis and crystallization, appears as white or light yellow crystalline substances with clear melting temperatures .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
This compound has been studied as a potential non-steroidal anti-inflammatory drug (NSAID). The researchers synthesized 10 novel compounds of this molecule and conducted experiments to confirm their pharmacological activity . The compounds demonstrated moderate to high anti-exudative activity .
Pharmacological Activity Prediction
The pharmacological activity of this compound was predicted using the program “PASS-online”. The prediction indicated the presence of anti-exudative activity .
Synthesis of Derivatives
Researchers have synthesized 10 derivatives of this compound for the first time . These derivatives were received during the alkylation reaction of aryl substituted N-α-chloroacetamides .
Experimental Confirmation of Activity
The predicted anti-exudative action of this compound was studied on white male rats using experimental models of formalin-induced edema . The substances were administered orally in a form of suspension and 3% starch mucus 1 hour before the maximum development of edema at a dose of 10 mg/kg .
Comparison with Reference Drugs
The anti-exudative activity of five leaders’ compounds exceeds the activity of the reference drug Diclofenac sodium . This suggests that these compounds could be potential alternatives to existing drugs .
Potential for Further Research
Given the promising results of the initial studies, there is potential for further research into the applications of this compound and its derivatives . This could lead to the development of new drugs with improved efficacy and fewer side effects .
Zukünftige Richtungen
The compound has shown promising results in terms of its anti-exudative activity . Future research could focus on further exploring its potential uses in medical applications, particularly in the treatment of conditions associated with inflammation and fluid accumulation. Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process.
Eigenschaften
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-2-11-6-3-4-7-12(11)18-14(22)10-24-16-20-19-15(21(16)17)13-8-5-9-23-13/h3-9H,2,10,17H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBFDIQQVCEHEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.